5-Iodo-A-85380 dihydrochloride

nAChR Radioligand Binding Neuropharmacology

5-Iodo-A-85380 dihydrochloride is an iodinated nAChR agonist with picomolar binding affinity (Kd=10-12 pM) and 27,000-fold selectivity over α7, essential for α4β2/α6β2 receptor imaging studies. It uniquely discriminates α6β2 vs α4β2 in dopamine release assays. Critical for Parkinson's research where α6β2* receptors are vulnerable. Non-iodinated analogs cannot serve as radiotracers. Ensure experimental validity by choosing this high-purity compound.

Molecular Formula C9H13Cl2IN2O
Molecular Weight 363.02 g/mol
CAS No. 1217837-17-6
Cat. No. B560223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-A-85380 dihydrochloride
CAS1217837-17-6
Synonyms3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride
Molecular FormulaC9H13Cl2IN2O
Molecular Weight363.02 g/mol
Structural Identifiers
SMILESC1CNC1COC2=CC(=CN=C2)I.Cl.Cl
InChIInChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1
InChIKeyZJVVFYWEBSHGBV-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine dihydrochloride (5-Iodo-A-85380) nAChR Ligand Procurement Guide


3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine dihydrochloride (CAS 1217837-17-6), also known as 5-Iodo-A-85380 dihydrochloride, is a dihydrochloride salt of a potent and subtype-selective agonist for α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs) . It is an iodinated analog of the parent compound A-85380, designed to enhance receptor subtype selectivity and to serve as a radioligand for in vitro and in vivo imaging studies [1].

Substitution Risks for 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine dihydrochloride: Why In-Class nAChR Agonists Cannot Be Interchanged


While several nAChR agonists exist within the same structural class (e.g., A-85380, epibatidine, nicotine), simple substitution with a generic analog is not scientifically justifiable. This compound exhibits a unique combination of high-affinity binding, functional potency, and subtype selectivity that directly impacts experimental outcomes and data reproducibility. Generic substitution with a less selective agonist (e.g., epibatidine) would introduce confounding off-target effects at α3β4, α7, and muscle-type receptors, potentially masking α4β2-specific signals and leading to erroneous data interpretation [1][2]. Furthermore, the iodinated moiety is essential for radiolabeling applications; substituting with a non-iodinated analog (e.g., A-85380) would preclude the use of this compound as a radiotracer for in vivo imaging or binding studies [1]. The following quantitative evidence demonstrates precisely where this compound differs from its closest analogs, establishing its unique value proposition.

Quantitative Differentiation Evidence for 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine dihydrochloride (5-Iodo-A-85380) Procurement Decisions


Picomolar Binding Affinity for α4β2 nAChR: Comparable to Epibatidine but with Superior Subtype Selectivity

The compound demonstrates picomolar binding affinity (Kd) for α4β2 nicotinic acetylcholine receptors (nAChRs), comparable to the gold-standard agonist epibatidine, but with vastly superior selectivity across other nAChR subtypes [1]. In radioligand binding studies using [¹²⁵I]-labeled compound, Kd values for rat and human α4β2 nAChRs were determined to be 10 pM and 12 pM, respectively, similar to epibatidine's Kd of 8 pM [1]. However, at α3β4-containing nAChRs (implicated in cardiovascular side effects), this compound exhibits 1/1000th the affinity of epibatidine . This differential selectivity profile is critical for experiments where off-target activation of α3β4 or α7 receptors would confound results [2].

nAChR Radioligand Binding Neuropharmacology

Functional Potency: EC50 Values for α6β2* and α4β2* Mediated Dopamine Release

In functional assays measuring [³H]dopamine release from rat striatal synaptosomes, this compound potently activates both α-CTx-MII-sensitive (α6β2*) and -insensitive (α4β2*) components with EC50 values of 12.7 nM and ~35 nM, respectively [1]. In contrast, the parent compound A-85380 shows an EC50 of 3 nM for dopamine release but lacks the α6β2-specific discrimination of this compound [2]. Nicotine, a common comparator, is significantly less potent (EC50 = 40 nM) [2]. This quantitative differentiation enables precise pharmacological dissection of β2-containing nAChR subtypes in functional studies.

Dopamine Release Synaptosomes nAChR Function

Quantified Subtype Selectivity: 850- to 27,000-Fold Preference for α4β2* over α3β4 and α7 nAChRs

In competition binding assays against three major nAChR subtypes, this compound demonstrates exceptional selectivity for α4β2* over other neuronal nAChR subtypes [1][2]. It is 850-fold more potent at rat brain α4β2* binding sites than at α3β4 subtypes, and 27,000-fold more potent than at α7 subtypes [1][2]. This selectivity profile is superior to that of epibatidine, which binds with high affinity to α3β4 and α7 receptors, and to nicotine, which shows only modest selectivity [3]. The quantified selectivity margins provide a clear scientific basis for selecting this compound in experiments where α3β4 or α7 activation would introduce confounding variables.

Subtype Selectivity Competition Binding nAChR

Slow Dissociation Kinetics (t1/2 ~2 hours) Enabling Superior In Vivo Imaging and Binding Studies

This compound exhibits a slow rate of dissociation from the α4β2 nAChR complex, with a half-life (t1/2) of approximately 2 hours [1]. This kinetic property is critical for radioligand applications, as it allows for prolonged receptor occupancy and high signal-to-noise ratios during PET or SPECT imaging [1]. In contrast, epibatidine and cytisine exhibit faster dissociation rates and show significant binding in β2 subunit knockout mice, whereas this compound shows no binding in β2−/− mice, confirming its absolute dependence on β2-containing receptors . This kinetic and genetic selectivity profile is unmatched by non-iodinated analogs and is essential for accurate in vivo receptor quantification.

Radioligand Dissociation Kinetics In Vivo Imaging

Broad Ki Profiling Across Six Rat nAChR Subtypes: Superior Selectivity Over 2-Fluoro-A-85380 and Iodo-Epibatidine

In a comprehensive head-to-head comparison across six defined rat nAChR subtypes (α2β2, α2β4, α3β2, α3β4, α4β2, α4β4) and native rat forebrain receptors, this compound demonstrates a unique selectivity fingerprint [1]. Key Ki values: α4β2 = 0.059 nM, α3β4 = 280 nM (4,745-fold difference), α7 not measured in this panel but >27,000-fold selectivity established elsewhere [2]. Compared to 2-fluoro-A-85380 (α4β2 Ki = 1.33 nM, 22.5-fold lower affinity) and iodo-epibatidine (α4β2 Ki = 0.15 nM, but poor α3β4 selectivity with Ki = 0.98 nM), this compound achieves the optimal balance of high α4β2 affinity and low off-target binding [1]. This broad profiling data provides procurement teams with quantitative justification for selecting this specific analog over other halogenated derivatives.

nAChR Subtypes Ki Values Receptor Profiling

Stoichiometry-Dependent Efficacy: Full Agonist at HS α4(2)β2(3) vs. Partial Agonist at LS α4(3)β2(2) nAChRs

Recent pharmacological characterization reveals that this compound differentially activates the two naturally occurring stoichiometries of α4β2 nAChRs [1]. It functions as a full agonist at the high-sensitivity (HS) α4(2)β2(3) stoichiometry but acts as a partial agonist at the low-sensitivity (LS) α4(3)β2(2) stoichiometry and at α6-containing subtypes [1]. In contrast, epibatidine and nicotine typically act as full agonists at both stoichiometries, limiting their utility in dissecting stoichiometry-specific pharmacology [2]. This stoichiometry-dependent efficacy profile enables researchers to functionally discriminate between HS and LS α4β2 nAChR populations, a capability not available with most other nAChR agonists.

Stoichiometry Efficacy Partial Agonism

Optimal Research and Industrial Applications for 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine dihydrochloride Based on Differentiation Evidence


In Vivo PET/SPECT Imaging of α4β2 nAChR Distribution and Density

The combination of picomolar binding affinity (Kd = 10-12 pM), slow dissociation kinetics (t1/2 ≈ 2 h), and exceptional subtype selectivity (27,000-fold over α7, 850-fold over α3β4) makes the radioiodinated form ([¹²³I] or [¹²⁵I]-5-iodo-A-85380) the preferred radioligand for non-invasive imaging of α4β2 nAChRs in the brain [1]. Its rapid blood-brain barrier penetration, low nonspecific binding, and high signal-to-noise ratio enable accurate quantification of α4β2 receptor density in living subjects, with applications in studying nicotine addiction, neurodegenerative diseases, and drug occupancy studies [1].

Functional Dissection of α6β2* vs. α4β2* nAChR Contributions to Dopamine Release

The compound's ability to discriminate between α-CTx-MII-sensitive (α6β2*) and -insensitive (α4β2*) components of dopamine release (EC50 = 12.7 nM and ~35 nM, respectively) makes it an essential tool for parsing the differential roles of these two β2-containing nAChR subtypes in striatal dopamine signaling [2]. This application is particularly valuable in Parkinson's disease research, where α6β2* nAChRs are selectively vulnerable to degeneration and represent a potential therapeutic target [2].

Behavioral Pharmacology Studies Requiring α4β2-Specific Agonism Without α3β4-Mediated Cardiovascular Confounds

Given its 850-fold selectivity for α4β2* over α3β4 nAChRs (compared to epibatidine's near-equipotent binding), this compound is the agonist of choice for in vivo behavioral studies where α3β4 activation (associated with cardiovascular and autonomic side effects) would confound interpretation [3]. This selectivity enables clean interrogation of α4β2-mediated behaviors such as antinociception, hypothermia, and conditioned place preference without the confounding influence of peripheral α3β4 activation [4].

Radioligand Binding Assays for β2-Containing nAChR Quantification in Post-Mortem Tissue

The complete absence of [¹²⁵I]-5-iodo-A-85380 binding in brain regions of β2 subunit knockout mice confirms its absolute dependence on β2-containing receptors, providing unparalleled specificity for autoradiographic and membrane binding studies in post-mortem human or animal tissues [1]. This genetic validation, combined with its high affinity (Kd = 10-12 pM) and low nonspecific binding, makes it the gold-standard radioligand for quantifying β2* nAChR levels in neuropathological studies of Alzheimer's disease, Parkinson's disease, and nicotine dependence [1].

Quote Request

Request a Quote for 5-Iodo-A-85380 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.